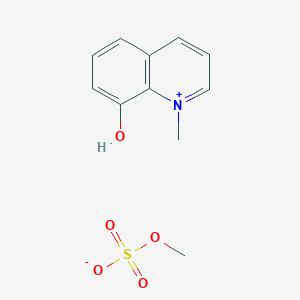

8-Hydroxy-1-methylquinolinium methyl sulfate

Vue d'ensemble

Description

La D-Ribonolactone est un dérivé glucidique appartenant à la famille des aldonolactones. Elle sert de pool chiral polyvalent pour la synthèse totale de divers produits naturels et de structures biologiquement pertinentes . Ce composé est un ester cyclique formé à partir du D-ribose et est connu pour sa stabilité et sa réactivité, ce qui en fait un intermédiaire précieux en synthèse organique .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La D-Ribonolactone peut être synthétisée par oxydation anomérique sélective des aldoses non protégés par le brome. Le processus implique la dissolution du D-ribose dans l'eau avec du bicarbonate de sodium, suivie de l'ajout de brome à basse température pour contrôler la réaction . La solution résultante est traitée avec du bisulfite de sodium pour décharger la couleur, et le produit est cristallisé à partir de l'éthanol .

Méthodes de production industrielle : La production industrielle de D-ribonolactone implique l'épimérisation des sels d'acide arabinonique dans des conditions difficiles, suivie de la cristallisation fractionnée et de la cyclisation des sels d'acide ribonique résultants . Cette méthode garantit un rendement et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions : La D-Ribonolactone subit diverses réactions chimiques, notamment :

Oxydation : Conversion en dérivés de l'acide ribonique.

Réduction : Formation de ribitol.

Substitution : Formation de C-nucléosides et d'autres dérivés.

Réactifs et conditions courants :

Oxydation : Brome, réactifs au chrome (VI), systèmes oxydants à base de DMSO.

Réduction : Hydrure de lithium et d'aluminium.

Substitution : Groupes protecteurs benzylidène, anhydride acétique.

Principaux produits :

Oxydation : Acide ribonique.

Réduction : Ribitol.

Substitution : C-nucléosides, 2,3-di-O-acétyl-D-ribonolactone.

4. Applications de la recherche scientifique

La D-Ribonolactone est largement utilisée dans la recherche scientifique en raison de sa polyvalence :

Chimie : En tant que pool chiral pour la synthèse de produits naturels et de molécules complexes.

Biologie : Dans l'étude du métabolisme des glucides et de l'inhibition enzymatique.

Médecine : En tant que précurseur d'agents antiviraux et anticancéreux.

Industrie : Dans la production de composés bioactifs et d'intermédiaires synthétiques.

5. Mécanisme d'action

La D-Ribonolactone exerce ses effets principalement par son rôle d'intermédiaire chiral en chimie synthétique. Elle agit comme un précurseur de divers composés biologiquement actifs en subissant des transformations chimiques spécifiques. Par exemple, elle inhibe la β-galactosidase d'Escherichia coli en se liant au site actif de l'enzyme .

Composés similaires :

D-Gluconolactone : Une autre aldonolactone avec une réactivité similaire mais des applications différentes.

L-Ribonolactone : L'isomère L de la D-ribonolactone, utilisé dans différentes voies synthétiques.

D-Ribono-1,4-lactone : Un composé étroitement apparenté avec des propriétés chimiques similaires.

Unicité : La D-Ribonolactone est unique en raison de sa stabilité, de sa réactivité et de sa polyvalence en tant que pool chiral. Elle est particulièrement précieuse dans la synthèse des C-nucléosides, qui sont moins sujets à l'hydrolyse enzymatique et acido-catalysée par rapport aux N-nucléosides .

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities due to the presence of the 8-hydroxyquinoline moiety. These activities include:

- Antimicrobial Effects : Demonstrated efficacy against various bacterial strains.

- Anticancer Properties : In vitro studies have shown potential in inhibiting cancer cell proliferation.

- Antifungal Activity : Effective against certain fungal pathogens.

Chemistry

8-Hydroxy-1-methylquinolinium methyl sulfate serves as a versatile reagent in organic synthesis. It is utilized for:

- Synthesis of Natural Products : Acts as a chiral pool for synthesizing complex molecules.

- Catalysis : Functions as a catalyst in various chemical reactions due to its ability to stabilize transition states.

Biology

In biological research, this compound is employed for:

- Studying Enzyme Inhibition : Used to investigate enzyme activity and inhibition mechanisms.

- Cellular Studies : Assists in understanding cellular processes through fluorescence studies.

Medicine

The medicinal applications include:

- Drug Development : Investigated as a precursor for developing antiviral and anticancer agents.

- Diagnostic Tools : Utilized in assays for detecting specific biological markers.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of 8-hydroxyquinoline derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential for therapeutic development .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its mechanism of action involving disruption of bacterial cell membranes .

Data Table of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Acts as a chiral pool; enhances reaction yields |

| Biology | Enzyme Inhibition | Effective in studying enzyme kinetics |

| Medicine | Drug Development | Shows promise as an anticancer agent |

Mécanisme D'action

D-Ribonolactone exerts its effects primarily through its role as a chiral intermediate in synthetic chemistry. It acts as a precursor for various biologically active compounds by undergoing specific chemical transformations. For example, it inhibits β-galactosidase of Escherichia coli by binding to the enzyme’s active site .

Comparaison Avec Des Composés Similaires

D-Gluconolactone: Another aldonolactone with similar reactivity but different applications.

L-Ribonolactone: The L-isomer of D-ribonolactone, used in different synthetic pathways.

D-Ribono-1,4-lactone: A closely related compound with similar chemical properties.

Uniqueness: D-Ribonolactone is unique due to its stability, reactivity, and versatility as a chiral pool. It is particularly valuable in the synthesis of C-nucleosides, which are less prone to enzymatic and acid-catalyzed hydrolysis compared to N-nucleosides .

Activité Biologique

Overview

8-Hydroxy-1-methylquinolinium methyl sulfate (8-HMQMS) is a compound belonging to the class of quinoline derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of 8-HMQMS, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula: CHNOS

- IUPAC Name: 1-methylquinolin-1-ium-8-ol; methyl sulfate

- CAS Number: 19104-24-6

The compound features a hydroxyl group at the 8-position of the quinoline ring, contributing to its biological reactivity.

Compounds with the 8-hydroxyquinoline nucleus, including 8-HMQMS, exhibit a variety of biological activities through several mechanisms:

- Metal Ion Chelation: The hydroxyl group can chelate metal ions, which is crucial for its antimicrobial and anticancer activities.

- DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.

Antimicrobial Activity

8-HMQMS has demonstrated significant antimicrobial effects against various pathogens. A study indicated that it exhibits inhibitory activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 4 |

These results suggest that 8-HMQMS could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that 8-HMQMS possesses anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The mechanism involves induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer therapeutic agent.

Antioxidant Activity

The antioxidant capacity of 8-HMQMS was evaluated using the DPPH radical scavenging assay. The compound exhibited a scavenging activity of approximately 85% at a concentration of 50 µM, indicating strong antioxidant properties that may protect against oxidative damage in biological systems.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of various quinoline derivatives, including 8-HMQMS. The study concluded that derivatives with hydroxyl substitutions showed enhanced activity against resistant strains of bacteria .

- Cancer Cell Line Study : In another research published in Cancer Letters, the effects of 8-HMQMS on HeLa cells were examined, revealing significant apoptosis induction through caspase activation pathways .

- Antioxidant Mechanism Exploration : A recent publication in Free Radical Biology and Medicine detailed the antioxidant mechanisms of quinoline derivatives, with findings suggesting that 8-HMQMS effectively reduces reactive oxygen species (ROS) levels in cellular models .

Propriétés

IUPAC Name |

1-methylquinolin-1-ium-8-ol;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.CH4O4S/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-5-6(2,3)4/h2-7H,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEJLLKYVOCJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C(=CC=C2)O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172630 | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19104-24-6 | |

| Record name | Quinolinium, 8-hydroxy-1-methyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19104-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019104246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-1-methylquinolinium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-1-METHYLQUINOLINIUM METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D7I3E60ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.